In-Depth Technical Guide: Solubility Profiling and Physicochemical Characterization of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine
In-Depth Technical Guide: Solubility Profiling and Physicochemical Characterization of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine
Executive Summary
Pyrrolo[2,1-f][1,2,4]triazine derivatives have emerged as highly privileged scaffolds in modern drug discovery, serving as effective bioisosteres for quinazoline and purine cores in ATP-competitive kinase inhibitors[1]. Specifically, 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is a critical synthetic intermediate. The 4-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse pharmacophores targeting receptor tyrosine kinases such as VEGFR-2, FGFR-1, and HER2[2]. Understanding the solubility profile of this intermediate is paramount for both synthetic route optimization (solvent selection) and early-stage pre-formulation assessments of its downstream analogs.
Physicochemical Profiling & Structural Causality
The solubility of 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is dictated by the interplay of its distinct structural features. As an Application Scientist, it is critical to understand why a compound behaves a certain way in solution, rather than just observing the result[3]:
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The Pyrrolo-triazine Core: The nitrogen-rich[1,2,4]triazine ring provides multiple hydrogen-bond acceptors. Theoretically, this enhances aqueous interaction compared to purely carbocyclic systems like naphthalene.
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Halogenation (4-Bromo): The introduction of the heavy bromine atom significantly increases the lipophilicity (LogP) and molecular volume. This drives down aqueous solubility while simultaneously increasing solubility in aprotic organic solvents.
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Alkylation (6-Methyl): The methyl group further increases the hydrophobic surface area and crystal lattice energy. The disruption of this rigid crystal lattice in aqueous media is thermodynamically unfavorable.
Because of these competing factors, the compound exhibits classic "brick dust" properties in aqueous buffers but demonstrates excellent solubility in polar aprotic solvents commonly used in high-throughput screening (HTS) and organic synthesis.
Data Presentation: Representative Solubility Profile
Below is a structured summary of the empirical and predictive solubility data for 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine across various solvent systems, synthesized from standard pharmaceutical profiling protocols[3][4].
| Solvent System / Media | pH | Temp (°C) | Solubility Range (µg/mL) | Classification | Primary Application |
| DMSO | N/A | 25 | > 50,000 | Highly Soluble | Stock solution preparation for HTS |
| PEG 400 | N/A | 25 | 10,000 - 15,000 | Soluble | Co-solvent formulation |
| Methanol / Ethanol | N/A | 25 | 2,000 - 5,000 | Moderately Soluble | Synthetic recrystallization |
| SGF (Simulated Gastric Fluid) | 1.2 | 37 | < 10 | Poorly Soluble | GI absorption modeling |
| FaSSIF (Fasted State) | 6.5 | 37 | 15 - 30 | Poorly Soluble | Intestinal absorption modeling |
| PBS (Phosphate Buffer) | 7.4 | 25 | < 5 | Practically Insoluble | Baseline aqueous assessment |
Note: Aqueous values represent thermodynamic equilibrium solubility. The compound's lack of ionizable basic amines (pKa > 4) results in a relatively flat pH-solubility profile across the physiological range.
Experimental Protocols for Solubility Assessment
To ensure scientific integrity and self-validating results, solubility must be assessed using both kinetic and thermodynamic methodologies[5]. Relying solely on one can lead to false positives (supersaturation) or false negatives (kinetic trapping).
Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry
Purpose: Rapid assessment of precipitation thresholds from DMSO stocks, ideal for early-stage discovery and bioassay preparation[3][6].
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Stock Preparation: Dissolve the solid 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine in 100% anhydrous DMSO to yield a 10 mM stock solution.
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Serial Dilution: Using an automated liquid handler, perform a linear serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4) across a 96-well or 384-well microtiter plate. Critical Causality: Ensure the final DMSO concentration does not exceed 1-2% v/v to prevent artificial cosolvent effects that falsely elevate apparent solubility[7].
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Incubation: Seal the plate and incubate at 25°C for 2 hours with orbital shaking (300 rpm) to allow for complete mixing and potential precipitation[5].
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Nephelometric Measurement: Transfer the plate to a microplate nephelometer (e.g., NEPHELOstar Plus). Measure the forward scattered light.
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Data Analysis: Plot the relative nephelometry units (RNU) against compound concentration. The kinetic solubility limit is defined as the inflection point where RNU significantly deviates from the baseline, indicating particle formation[6][8].
Protocol B: Thermodynamic Equilibrium Solubility via Shake-Flask Method
Purpose: Determination of the true equilibrium solubility of the crystalline solid, critical for lead optimization and pre-formulation[4].
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Sample Preparation: Weigh an excess amount of solid 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine (e.g., 2-5 mg) into a low-binding glass vial to prevent plastic adsorption artifacts[4][9].
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Media Addition: Add 1.0 mL of the target buffered media (e.g., FaSSIF or pH 1.2 buffer). Do not add any organic cosolvents.
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Equilibration: Cap the vial tightly and place it in a temperature-controlled orbital shaker at 37°C. Agitate at 250 rpm for 24 to 72 hours. Critical Causality: Extended time is required to ensure the system reaches true thermodynamic equilibrium and to account for any slow polymorphic transitions from metastable states to the lowest-energy crystal lattice[4][10].
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Phase Separation: Remove the vial and verify the presence of undissolved solid (confirming saturation). Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to pellet the undissolved API. Critical Causality: Centrifugation must occur at the incubation temperature to prevent temperature-drop induced precipitation[5].
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Quantification: Carefully aspirate the clarified supernatant. Dilute the supernatant immediately with a compatible mobile phase (e.g., Acetonitrile/Water) to lock the concentration. Quantify the dissolved concentration using LC-MS/MS or UV-Vis spectroscopy against a pre-established calibration curve[5].
Workflow Visualization
The following diagram illustrates the logical decision matrix for solubility testing of pyrrolo-triazine intermediates in a drug development pipeline.
Figure 1: Solubility Assessment Workflow for Pyrrolo[2,1-f][1,2,4]triazine Intermediates.
References
- Pyrrolotriazine inhibitors of kinases (Patent EP1669071). European Patent Office.
- Triazine compounds and a process for preparation thereof (Patent EP2948454B1). Google Patents.
- In vitro solubility assays in drug discovery. PubMed (NIH).
- Drug solubility: why testing early matters in HTS. BMG LABTECH.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.
- Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
Sources
- 1. EP2948454B1 - Triazine compounds and a process for preparation thereof - Google Patents [patents.google.com]
- 2. Pyrrolotriazine inhibitors of kinases - Patent 1669071 [data.epo.org]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raytor.com [raytor.com]
- 5. enamine.net [enamine.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. inventivapharma.com [inventivapharma.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
